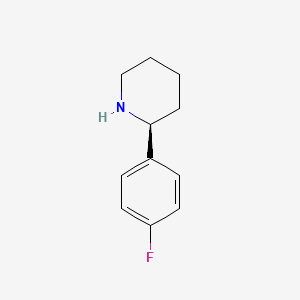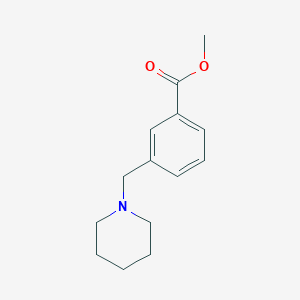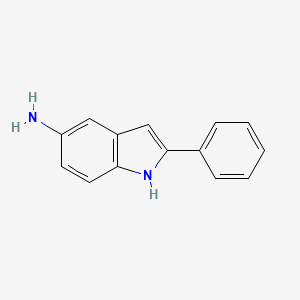
1-Phényl-1,2-propanedione-2-(O-éthoxycarboxy)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime is an organic compound with the molecular formula C12H13NO4. It is a derivative of 1-phenyl-1,2-propanedione, where the oxime group is modified with an ethoxycarbonyl group. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized as an intermediate in the synthesis of other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime can be synthesized through the reaction of 1-phenyl-1,2-propanedione with an ethoxycarbonyl oxime derivative. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime involves its interaction with molecular targets such as enzymes or metal ions. The oxime group can form coordination bonds with metal ions, making it a useful ligand in catalysis and other chemical processes. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2-propanedione: The parent compound without the oxime modification.
1-Phenyl-1,2-propanedione-2-oxime: The oxime derivative without the ethoxycarbonyl group.
2-(Hydroxyimino)propiophenone: Another oxime derivative with different substituents.
Uniqueness
1-Phenyl-1,2-propanedione-2-(O-ethoxycarboxy)oxime is unique due to the presence of both the oxime and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and coordination chemistry .
Propriétés
Numéro CAS |
65894-76-0 |
|---|---|
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
ethyl [(Z)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9- |
Clé InChI |
YDMWUMUNUXUYKT-LCYFTJDESA-N |
SMILES |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
SMILES isomérique |
CCOC(=O)O/N=C(/C)\C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
| 65894-76-0 | |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)



![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)




![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
